2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The pyrazole moiety can be introduced through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, dihydropyrazole derivatives, and various substituted indole compounds .
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the pyrazole moiety can modulate different biological pathways. These interactions result in the compound’s diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A compound with a similar pyrazole structure.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-19-11(8-12(18-19)14(15,16)17)13(21)20-7-6-9-4-2-3-5-10(9)20/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFISCUJUKWLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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